molecular formula C6H4ClN3O B2995444 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 102291-59-8

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B2995444
CAS No.: 102291-59-8
M. Wt: 169.57
InChI Key: PRKDALRXFCEHOV-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine backbone substituted with amino (NH₂), chloro (Cl), oxo (O), and cyano (CN) groups.

Properties

IUPAC Name

4-amino-2-chloro-6-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-3(2-8)4(9)1-5(11)10-6/h1H,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKDALRXFCEHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=O)Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of 2-chloro-3-formylpyridine with cyanamide in the presence of a base, followed by cyclization and subsequent chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve temperatures ranging from 0°C to 100°C and reaction times from a few minutes to several hours .

Major Products Formed

Major products formed from these reactions include substituted pyridines, N-oxides, and fused heterocyclic compounds, which are of interest for their potential biological activities .

Scientific Research Applications

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Pathways involved in its action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 4-OH, 2-CH₃, 6-O, 3-CN C₇H₆N₂O₂ Used in organic synthesis; IR: ν(CN) ~2216 cm⁻¹
2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 2-NH₂, 4-Cl, 5-F, 1-CH₃, 6-O, 3-CN C₇H₆ClFN₃O Antimicrobial potential; discontinued commercial availability
4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile 4-CH₃, 6-O, 2-SH, 3-CN C₇H₆N₂OS Drug impurity reference; requires stringent safety protocols
5-Acetyl-1,2-diamino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile 5-COCH₃, 1,2-NH₂, 4-(4-Cl-C₆H₄), 6-O, 3-CN C₁₄H₁₂ClN₅O₂ Intermediate in triazolopyridine synthesis

Key Observations :

  • Substituent Position: The position of NH₂ and Cl groups significantly impacts biological activity. For instance, 2-Amino-4-chloro-5-fluoro derivatives (e.g., ) exhibit enhanced antimicrobial properties compared to unfluorinated analogs.
  • Electron Effects: The cyano group (CN) at position 3 stabilizes the ring via conjugation, while chloro (Cl) at position 2 increases electrophilicity, facilitating nucleophilic substitutions .
  • Hydrogen Bonding: Amino and oxo groups enable hydrogen bonding, critical for crystal packing (e.g., IR data in ) and solubility in polar solvents .

Physicochemical Properties

  • IR Spectroscopy: Cyano (CN) stretches appear at ~2216–2220 cm⁻¹ across analogs . Amino (NH₂) and hydroxyl (OH) groups show broad peaks at ~3200–3450 cm⁻¹ .
  • Solubility : Polar substituents (e.g., OH, NH₂) enhance water solubility, while hydrophobic groups (e.g., CH₃, aryl) favor organic solvents .

Biological Activity

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H4_4ClN4_4O. The structure features a dihydropyridine ring with an amino group, a carbonitrile group, and a chlorine atom that contribute to its biological activity.

Antimicrobial Activity

Research indicates that 4-amino-2-chloro derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects on the MCF-7 cell line, the following results were obtained:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040

These findings suggest a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has been linked to its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation and cell growth.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, affecting replication and transcription processes.

Toxicity Profile

Toxicological assessments indicate that while the compound shows promising biological activity, it also possesses acute toxicity risks. Studies have classified it under Category 3 for acute oral and dermal toxicity, necessitating careful handling and further investigation into its safety profile.

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